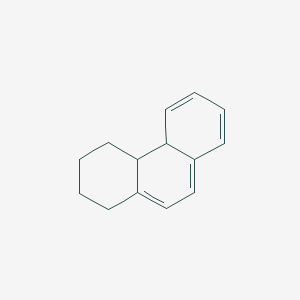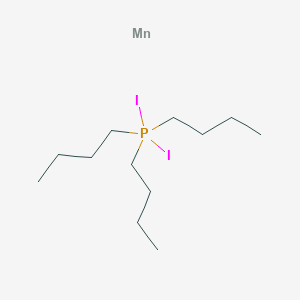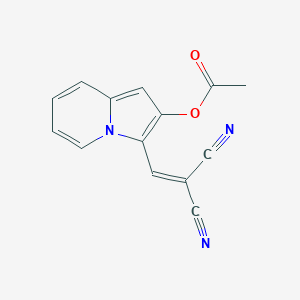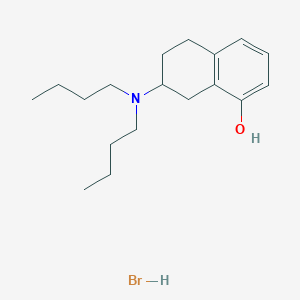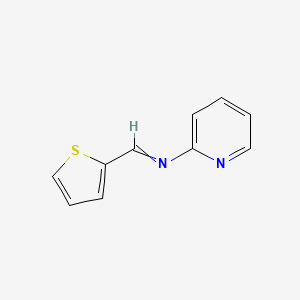
2-Pyridinamine, N-(thienylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-(thienylmethylene)- is a chemical compound with the molecular formula C10H8N2S It is a derivative of 2-aminopyridine, where the amino group is substituted with a thienylmethylene group
Preparation Methods
The synthesis of 2-Pyridinamine, N-(thienylmethylene)- typically involves the reaction of 2-aminopyridine with a thienylmethylene precursor. One common method involves the use of an inert solvent and an acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-Pyridinamine, N-(thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethylene group can be replaced by other functional groups
Scientific Research Applications
2-Pyridinamine, N-(thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(thienylmethylene)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Pyridinamine, N-(thienylmethylene)- can be compared with other similar compounds such as:
2-Aminopyridine: A basic building block for many heterocyclic compounds.
3-Aminopyridine: Known for its use in the synthesis of pharmaceuticals.
4-Aminopyridine: Used as an experimental drug for neurological diseases
These compounds share structural similarities but differ in their specific applications and chemical properties.
Properties
CAS No. |
87795-45-7 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
N-pyridin-2-yl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C10H8N2S/c1-2-6-11-10(5-1)12-8-9-4-3-7-13-9/h1-8H |
InChI Key |
SDWIEQMUJIZZSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


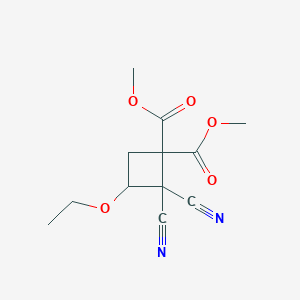

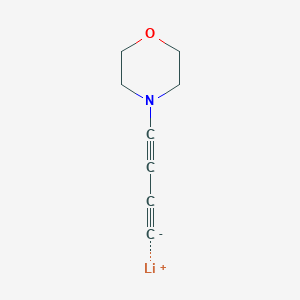
![Ethyl(dimethyl)[2-(pentafluorophenyl)ethyl]silane](/img/structure/B14412120.png)

![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)
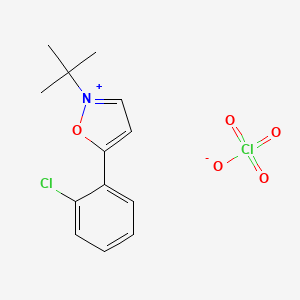
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
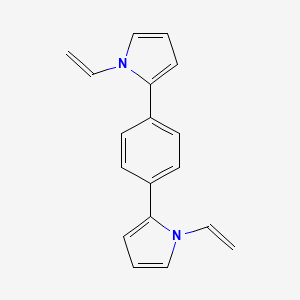
![Methyl 5-[methyl(phenyl)amino]penta-2,4-diynoate](/img/structure/B14412140.png)
